![molecular formula C16H17NO2 B11793024 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)
3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with formaldehyde and methylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in solvents like ethanol or water-ethanol mixtures .
Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol for the synthesis of benzoxazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an attractive option for industrial production due to its environmental friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the benzoxazine family. For instance:
- Structure-Activity Relationship (SAR): Research indicates that modifications on the benzoxazine core can significantly influence biological activity. Compounds with hydroxyl or methoxy groups have shown enhanced potency against various cancer cell lines such as PC-3 and MDA-MB-231 .
- Mechanism of Action: The compound may exert its effects through multiple mechanisms, including inhibition of angiogenesis and modulation of hypoxia-induced genes. A specific analogue demonstrated an IC50 value ranging from 7.84 to 16.2 µM against several cancer cell lines, suggesting its potential as a lead compound for further development .
Other Therapeutic Applications
Beyond oncology, benzoxazines are being investigated for their roles in treating other conditions:
- Cardiovascular Disorders: Some derivatives exhibit properties that could be beneficial in managing cardiovascular diseases due to their ability to modulate vascular functions .
- Neurodegenerative Diseases: Certain benzoxazine analogues have shown promise in neuroprotection and could be explored for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published in December 2023, a series of novel 4-aryl-3,4-dihydro-2H-benzoxazines were synthesized and evaluated for their anticancer properties. Among these compounds, one derivative exhibited significant activity against various cancer cell lines, showcasing the importance of structural modifications in enhancing efficacy .
Case Study 2: Structure Optimization
A comprehensive analysis of structure-activity relationships revealed that the presence of methoxy groups at specific positions on the benzoxazine ring improved antiproliferative activity compared to unsubstituted variants. This finding underscores the potential for optimizing benzoxazine derivatives for targeted therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Similar structure but with a naphthalene ring instead of a benzene ring.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have variations in the aryl group attached to the benzoxazine ring.
Uniqueness
3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the methyl group on the oxazine ring can enhance its stability and solubility, making it a valuable compound for various applications .
Biological Activity
3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound belonging to the class of benzoxazines, characterized by a unique structural configuration that contributes to its potential biological activities. Its molecular formula is C16H17NO2, and it has a molecular weight of approximately 255.31 g/mol. This compound exhibits significant promise in various biological applications due to its diverse pharmacological properties.
Antioxidant Activity
Research has demonstrated that derivatives of benzoxazines, including this compound, exhibit notable antioxidant properties. A study indicated that this compound showed high antioxidant activity with an IC50 value of 53.33 μg/ml, suggesting its potential use in combating oxidative stress-related conditions .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The presence of the methoxy group significantly enhances its antibacterial activity. For instance, compounds with methoxy substitutions demonstrated excellent inhibition against Staphylococcus aureus (SA) with minimal inhibitory concentrations (MIC) as low as 0.02 mM .
Neuropharmacological Effects
This compound has also been investigated for its interactions with serotonin receptors. Specifically, it has been identified as a potential antagonist at the 5-HT6 receptor, showing subnanomolar affinities in experimental settings. This suggests its potential application in treating neuropsychiatric disorders .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 16 to 17 μM against colorectal (HCT-116) and breast cancer (MCF-7) cell lines .
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | Similar oxazine core with methoxy substitution | Lacks para-substituted phenyl group |
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | Methoxy group at position 5 instead of 4 | Different substitution pattern affects biological activity |
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Bromo group instead of methoxy | Altered reactivity and potential interactions |
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | Hydroxyl group instead of methoxy | Different solubility and reactivity profile |
The unique combination of methoxy and methyl groups in this compound contributes to its specific biological properties and potential applications not fully realized in its analogs.
The mechanisms underlying the biological activities of this compound often involve interactions with cellular pathways that regulate growth and apoptosis. The antioxidant activity is attributed to the ability of the compound to donate electrons or hydrogen atoms to reactive species, thereby neutralizing oxidative damage .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H17NO2/c1-11-3-8-14-16(9-11)19-10-15(17-14)12-4-6-13(18-2)7-5-12/h3-9,15,17H,10H2,1-2H3 |
InChI Key |
FKZVBLJFZDNZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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